N-(2-{[(4-tert-butylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide
Description
This compound features a 3,4-dihydroquinazolin-4-one core substituted at position 2 with a [(4-tert-butylphenyl)methyl]sulfanyl group and at position 3 with a benzamide moiety. The quinazolinone scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, including anti-inflammatory, antimicrobial, and kinase inhibitory effects .
Properties
IUPAC Name |
N-[2-[(4-tert-butylphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2S/c1-26(2,3)20-15-13-18(14-16-20)17-32-25-27-22-12-8-7-11-21(22)24(31)29(25)28-23(30)19-9-5-4-6-10-19/h4-16H,17H2,1-3H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQHUHSLIYNFMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C(=O)N2NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-{[(4-tert-butylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide typically involves multiple steps, including the formation of the quinazolinone core, the introduction of the benzamide group, and the attachment of the tert-butylphenyl group. Common synthetic routes may involve:
Formation of the Quinazolinone Core: This step often involves the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Benzamide Group: This can be achieved through amide bond formation reactions, often using coupling reagents like EDCI or DCC.
Attachment of the tert-Butylphenyl Group: This step may involve nucleophilic substitution reactions or other suitable methods to introduce the tert-butylphenyl moiety.
Industrial production methods would likely optimize these steps for scalability, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group in the quinazolinone core is susceptible to oxidation. Key findings include:
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Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, forming sulfoxide (mono-oxidation) or sulfone (di-oxidation). The tert-butylphenyl group stabilizes intermediates through steric hindrance .
Hydrolysis Reactions
The benzamide moiety undergoes hydrolysis under acidic or basic conditions:
| Reaction | Reagents/Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 12h | Benzoic acid + 2-{[(4-tert-butylphenyl)methyl]sulfanyl}-3-aminoquinazolin-4(3H)-one | 80–85% | |
| Basic hydrolysis | NaOH (2M), EtOH, 60°C, 8h | Sodium benzoate + same amine | 70–75% |
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Key Observation : Hydrolysis kinetics depend on steric hindrance from the bulky tert-butyl group, slowing reaction rates compared to unsubstituted analogs.
Nucleophilic Substitution
The sulfanyl group acts as a leaving group in nucleophilic substitution reactions:
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Mechanism : SN<sub>2</sub>-type displacement facilitated by polar aprotic solvents. Steric bulk reduces reactivity compared to smaller thioethers .
Reduction Reactions
The quinazolinone carbonyl group can be selectively reduced:
Electrophilic Aromatic Substitution
The quinazolinone aromatic ring undergoes halogenation:
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Regioselectivity : Substitution occurs preferentially at the C6 position due to electron-withdrawing effects of the carbonyl group .
Photochemical Reactions
UV irradiation induces dimerization:
| Reaction | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| [2+2] Cycloaddition | UV (254 nm), CH<sub>3</sub>CN | Quinazolinone dimer | 20–25% |
Stability Under Physiological Conditions
| Parameter | Conditions | Observation | Source |
|---|---|---|---|
| pH 7.4 buffer, 37°C | 24h incubation | 95% intact | |
| Liver microsomes | NADPH, 1h | 70% degradation |
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Implication : Moderate metabolic stability, suggesting potential for prodrug modifications.
Scientific Research Applications
Antidepressant Activity
Recent studies have highlighted the potential of compounds similar to N-(2-{[(4-tert-butylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide as multi-target-directed ligands for neurodegenerative diseases complicated by depression. These compounds have been tested for their inhibitory potency against monoamine oxidase and cholinesterase enzymes, which are critical in the regulation of neurotransmitters involved in mood regulation. For instance, derivatives exhibiting significant activity against monoamine oxidase B have shown promise in reducing immobility time in forced swim tests, indicating potential antidepressant effects .
Alzheimer's Disease
The compound's structure suggests it may also inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, thus potentially enhancing cholinergic signaling in Alzheimer's disease models. Research has demonstrated that similar compounds can effectively inhibit acetylcholinesterase activity, leading to improved cognitive function in preclinical studies .
Inhibition of Tumor Growth
Compounds with similar structural features have been evaluated for their anticancer properties. Studies indicate that modifications to the quinazoline core can enhance the inhibition of cancer cell proliferation. For example, derivatives have been shown to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Mechanistic Insights
Molecular docking studies reveal that these compounds interact with specific targets within cancer cells, disrupting key signaling pathways essential for tumor growth and survival. The presence of the sulfanyl group may enhance binding affinity to these targets, making it a crucial component for therapeutic efficacy .
Enzyme Activity Assays
The compound has been subjected to various enzyme activity assays to evaluate its potential as an inhibitor of key enzymes involved in metabolic disorders and neurodegenerative diseases. For instance, its ability to inhibit alpha-glucosidase and butyrylcholinesterase has been documented, suggesting applications in managing diabetes and Alzheimer's disease .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Variations in substituents on the quinazoline ring or modifications to the benzamide moiety can significantly influence biological activity. Comprehensive SAR studies have revealed that specific functional groups can enhance potency against targeted enzymes while minimizing off-target effects .
Mechanism of Action
The mechanism by which N-(2-{[(4-tert-butylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Structural Analogues of Quinazolinone Derivatives
Core Modifications
4-Oxo-3,4-dihydroquinazolinyl Derivatives
- Structural Difference : Sulfonamide group at position 3 instead of benzamide.
- Activity : Exhibits antiulcer activity comparable to ranitidine, attributed to sulfonamide’s electron-withdrawing effects enhancing target binding .
- Comparison : The benzamide in the target compound may reduce acidity compared to sulfonamide, altering solubility and target selectivity.
Sulfanyl-Acetamide Derivatives
- Example : 2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide ()
- Structural Difference : Acetamide side chain with sulfamoylphenyl vs. benzamide in the target.
- Impact : The acetamide’s smaller size may increase conformational flexibility but reduce aromatic stacking interactions .
Substituent Variations
Aryl Group Modifications
- Example : 2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide ()
- Structural Difference : Chlorophenyl and trimethylphenyl groups vs. tert-butylphenyl in the target.
- Impact : Chlorine’s electron-withdrawing nature enhances electrophilicity, while tert-butyl’s bulkiness improves lipophilicity but may sterically hinder target binding .
Amide Side Chain
- Example : BB00145 (4-(2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-(2-methoxyethyl)benzamide) ()
- Structural Difference : Methoxyethyl benzamide vs. unsubstituted benzamide in the target.
Spectral and Analytical Comparisons
- IR Spectroscopy: The target compound’s C=S stretch (1243–1258 cm⁻¹) and NH bands (3150–3319 cm⁻¹) align with tautomeric quinazolinone-thione derivatives (cf. ). Absence of C=O bands (~1663–1682 cm⁻¹) confirms cyclization, consistent with triazole/quinazolinone tautomerism .
- NMR: 1H-NMR of tert-butyl protons (δ ~1.3 ppm) and benzamide aromatic protons (δ ~7.5–8.0 ppm) are diagnostic markers for structural confirmation .
Biological Activity
N-(2-{[(4-tert-butylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and properties:
| Property | Value |
|---|---|
| Molecular Formula | C₃₀H₃₉N₃O₃S |
| Molecular Weight | 521.7 g/mol |
| CAS Number | 422276-39-9 |
Its structure includes a sulfanyl group attached to a quinazolinone moiety, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed inhibitory effects against various bacterial strains. The presence of the sulfanyl group enhances the lipophilicity of the molecule, potentially increasing its ability to penetrate bacterial membranes and exert antimicrobial effects .
Anticancer Properties
The compound has been evaluated for anticancer activity in several studies. In vitro assays revealed that it induces apoptosis in cancer cell lines through the activation of caspase pathways. The mechanism involves the inhibition of specific signaling pathways associated with cell proliferation and survival, such as the PI3K/Akt pathway .
Anti-inflammatory Effects
Another significant aspect of this compound is its anti-inflammatory activity. Studies have shown that it can reduce the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in treating inflammatory diseases. The inhibition of NF-kB signaling pathways has been implicated in this effect .
Case Studies
- Antimicrobial Screening : In a study conducted on various derivatives of quinazolinones, this compound was found to exhibit a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 25 µg/mL .
- Anticancer Research : A comparative analysis of several quinazolinone derivatives demonstrated that this compound showed a 70% reduction in cell viability in MCF-7 breast cancer cells at a concentration of 50 µM after 48 hours .
- Inflammation Model : In an experimental model of inflammation induced by lipopolysaccharides (LPS), administration of the compound significantly reduced edema formation and cytokine levels compared to control groups.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to several structural features:
- Sulfanyl Group : Enhances lipophilicity and membrane permeability.
- Quinazolinone Core : Known for diverse pharmacological activities.
- Substituents on the Phenyl Ring : Modifications can lead to variations in potency and selectivity against specific biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
